molecular formula C18H17N3O2 B2914034 N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide CAS No. 1206985-33-2

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide

Cat. No. B2914034
CAS RN: 1206985-33-2
M. Wt: 307.353
InChI Key: JRGRHHQWPMDJSB-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indolinone derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Neuroprotective Agent for Ischemic Stroke

Indoline derivatives, including the compound , have been designed and evaluated for their neuroprotective properties, particularly in the treatment of ischemic stroke . These compounds have shown significant protective effects against oxidative stress-induced cell death and have been found to improve cell survival rates under conditions simulating ischemic stroke. Some derivatives have demonstrated binding affinity to NMDA-GluN2B receptors, which are implicated in neuroprotection.

Antioxidant Properties

The antioxidant capacity of indoline derivatives is notable, as they can protect cells from oxidative damage caused by reactive oxygen species like H2O2 . This property is crucial for preventing cellular damage that leads to various diseases, including neurodegenerative disorders.

Anti-inflammatory Activity

Indoline derivatives have been reported to possess anti-inflammatory properties. They can reduce the secretion of inflammatory cytokines, such as TNF-α, IL-6, and NO, by immune cells . This application is significant in the context of chronic inflammatory diseases and conditions where inflammation plays a key role.

Cancer Treatment

Indole derivatives, which include the compound , have been studied for their potential in treating cancer cells . Their ability to interfere with the proliferation and survival of cancer cells makes them promising candidates for developing new anticancer therapies.

Antimicrobial Activity

The indole nucleus, present in the compound, is known to exhibit antimicrobial activity. This includes the potential to treat infections caused by various microbes, offering a pathway for new antibiotic development .

Treatment of Disorders

Indole derivatives have been investigated for their role in treating different types of disorders in the human body, including metabolic and hormonal imbalances . Their diverse biological activities make them suitable for exploring new therapeutic possibilities.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17(15-3-1-2-9-19-15)20-14-7-6-12-8-10-21(16(12)11-14)18(23)13-4-5-13/h1-3,6-7,9,11,13H,4-5,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGRHHQWPMDJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-6-yl)picolinamide

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